1-(2,4-Diethylphenyl)ethan-1-one

Description

1-(2,4-Diethylphenyl)ethan-1-one (CAS: 52191-01-2) is an acetophenone derivative with a molecular formula of C₁₂H₁₆O and a molecular weight of 176.259 g/mol (monoisotopic mass: 176.120115) . Its structure features two ethyl groups at the 2- and 4-positions of the phenyl ring, attached to an acetyl moiety. This substitution pattern confers unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis and medicinal chemistry.

Properties

CAS No. |

52191-01-2 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(2,4-diethylphenyl)ethanone |

InChI |

InChI=1S/C12H16O/c1-4-10-6-7-12(9(3)13)11(5-2)8-10/h6-8H,4-5H2,1-3H3 |

InChI Key |

DAMITWKYTRCTAO-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)C(=O)C)CC |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)C)CC |

Other CAS No. |

52191-01-2 |

Origin of Product |

United States |

Scientific Research Applications

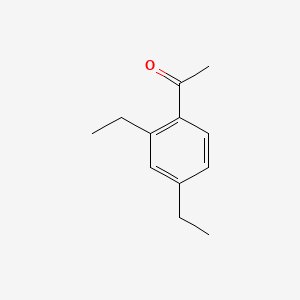

Structure

The structure of 1-(2,4-Diethylphenyl)ethan-1-one can be represented as follows:

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Investigations into structurally related compounds suggest possible efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as:

- Michael Addition Reactions : The compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles.

- Aldol Condensation : It can participate in aldol reactions to form larger carbon frameworks useful in synthesizing complex organic molecules.

Material Science

Research into the use of this compound in material science has revealed potential applications in:

- Polymer Development : Its chemical properties may allow it to be incorporated into polymers for enhanced thermal and mechanical properties.

- Dyes and Pigments : The compound's aromatic structure lends itself to applications in dye synthesis, where it can provide vivid colors and stability.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain modifications to the molecular structure enhanced activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics .

Case Study 2: Synthesis of Novel Compounds

In a recent synthesis project, researchers utilized this compound as a precursor for creating novel benzothiazole derivatives. These derivatives were evaluated for their anti-tubercular activity. The study highlighted the importance of the diethylphenyl group in enhancing biological activity through improved binding affinity to target enzymes involved in microbial resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic nature of substituents on the phenyl ring significantly impacts the reactivity of acetophenone derivatives. Below is a comparative analysis with key analogues:

Key Observations :

- Electron-donating groups (e.g., ethyl, dimethylamino, propoxy) deactivate the aromatic ring toward electrophilic substitution but stabilize intermediates in reactions like Friedel-Crafts acylation.

- Electron-withdrawing groups (e.g., Cl) increase the electrophilicity of the acetyl group, enhancing reactivity in nucleophilic additions or reductions .

Nucleophilic Reactions

- 1-(2,4-Dichlorophenyl)ethan-1-one : The electron-withdrawing Cl substituents facilitate nucleophilic attack on the carbonyl carbon. This property is exploited in synthesizing antifungal agents and enzyme inhibitors (e.g., VNI derivatives targeting sterol 14α-demethylase) .

- This compound : Ethyl groups reduce electrophilicity, making the compound less reactive in nucleophilic substitutions but more stable under acidic conditions. It is often used as a precursor in multi-step syntheses requiring selective functionalization .

Electrophilic Substitution

- 1-[4-(Dimethylamino)phenyl]ethan-1-one: The dimethylamino group directs electrophiles to the para position, enabling regioselective synthesis of dyes and pharmaceuticals .

- This compound : Steric hindrance from ethyl groups limits electrophilic substitution, favoring reactions at less hindered positions.

Physical Properties and Solubility

Key Insight : Alkyl and alkoxy substituents enhance lipophilicity, making these compounds suitable for applications requiring membrane permeability (e.g., drug delivery). Chlorinated derivatives exhibit higher polarity, favoring use in aqueous-phase reactions.

Preparation Methods

Direct Acylation of 2,4-Diethylbenzene Derivatives

One common approach to synthesize 1-(2,4-diethylphenyl)ethan-1-one involves Friedel-Crafts acylation of 2,4-diethylbenzene or its derivatives using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3). This method introduces the ethanone moiety directly onto the aromatic ring.

- Reaction conditions: Typically conducted under anhydrous conditions, at temperatures ranging from 0°C to room temperature.

- Catalysts: AlCl3 or other Lewis acids.

- Yields: Moderate to high, depending on reaction time and purity of starting materials.

This method is classical but may require careful control to avoid polyacylation or rearrangements.

Bromination Followed by Functional Group Transformation

A more modern and selective approach involves the bromination of 1-(2,4-dimethylphenyl)ethan-1-one followed by further transformations. Although this method is described for the dimethyl analog, it is adaptable for diethyl substitution patterns.

Step 1: Bromination

Using copper(II) bromide (CuBr2), 1-(2,4-dimethylphenyl)ethan-1-one is brominated at the alpha position of the ethanone side chain to give 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one with a reported yield of 90%.

Step 2: Nucleophilic Substitution and Ring Formation

The brominated intermediate can react with nucleophiles such as thiourea to form heterocyclic compounds (e.g., thiazole derivatives), which is part of multi-step syntheses for biologically active compounds.

Although this route mainly targets functionalized derivatives, the initial bromination step is relevant for preparing the ketone intermediate.

Nucleophilic Aromatic Substitution and Reduction

Another synthetic route involves nucleophilic aromatic substitution (S_NAr) on halogenated aromatic precursors followed by reduction steps to obtain the target ketone.

- Starting materials: Halogenated aromatic compounds such as 2,4-dimethylthiophenol derivatives.

- Bases: Organic or inorganic bases like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).

- Solvents: Protic solvents (methanol preferred) or aprotic solvents (DMSO, DMF).

- Temperature: Ranges from 0°C to 100°C, with optimal conditions around 20–30°C.

- Reduction: Nitro groups are reduced to amino groups using iron powder in acetic acid or mixtures with C1–C6 alcohols at 25°C or by using thiourea dioxide or sodium dithionite at 25–150°C (preferably 55–65°C).

This method allows for a one-pot process combining substitution and reduction, enhancing efficiency and yield.

Multi-Component Reactions (MCR) and Functional Group Modifications

Recent advances include multi-component reaction strategies for synthesizing aminopyrrole precursors and related compounds containing the this compound moiety.

- Key steps: α-monobromination using p-toluenesulfonyl azide (PTAB) at moderate temperature, mesylation reactions with methanesulfonyl chloride and triethylamine, and subsequent nucleophilic substitutions.

- Solvents: Acetone with potassium carbonate and catalytic potassium iodide to promote Finkelstein reactions.

- Yields: Moderate to acceptable (around 50% over multiple steps).

- Deprotection: Boc group cleavage using trifluoroacetic acid/dichloromethane (TFA/DCM) to obtain free amines or ketones.

This approach is useful for synthesizing complex derivatives but can be adapted for simpler ketone preparations.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature Range | Yield Range | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,4-Diethylbenzene, Acetyl chloride, AlCl3 | 0°C to RT | Moderate to High | Classical method, requires control to avoid polyacylation |

| Bromination + Nucleophilic Substitution | CuBr2 for bromination; thiourea for substitution | Bromination: RT; substitution: reflux 80°C | Bromination ~90% | Used for functionalized derivatives; bromination step relevant for ketone synthesis |

| Nucleophilic Aromatic Substitution + Reduction | Halogenated aromatic, Na2CO3/K2CO3, MeOH/DMSO, Fe/AcOH or thiourea dioxide | 0–100°C (substitution); 25–150°C (reduction) | Not specified | One-pot process possible; reduction step uses mild conditions |

| Multi-Component Reaction (MCR) | PTAB, mesyl chloride, K2CO3, KI, acetone, TFA/DCM | RT to reflux (acetone) | ~50% over 3 steps | Complex synthesis route; adaptable for introducing solubilizing groups |

Detailed Research Findings and Notes

- The nucleophilic aromatic substitution approach offers flexibility in solvent and base choice, allowing optimization for scale-up and industrial synthesis.

- Bromination using CuBr2 is highly efficient and selective for alpha-bromination of the ethanone side chain, enabling further functionalization.

- Reduction of nitro groups using iron in acetic acid or thiourea dioxide is mild and compatible with sensitive functional groups, facilitating downstream reactions.

- Multi-component reactions enable the introduction of diverse functional groups and solubilizing moieties, although they require multiple steps and purification stages.

- The choice of method depends on the desired scale, purity, and downstream application of this compound or its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-Diethylphenyl)ethan-1-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel–Crafts acylation or alkylation. For example, diethyl sulfate has been used as an alkylating agent in acetone under reflux conditions, followed by purification via solvent extraction . Optimization involves controlling reaction time (e.g., 24-hour stirring at room temperature followed by 1-hour reflux) and stoichiometric ratios (e.g., 4:1 molar excess of diethyl sulfate) to improve yield and selectivity. Intermediate purification via ethyl acetoacetate extraction is critical to remove unreacted starting materials .

Q. How can spectroscopic techniques (e.g., IR, mass spectrometry) characterize this compound?

- Methodology :

- Mass Spectrometry : Electron ionization (EI-MS) can identify molecular ion peaks (e.g., m/z 176 for the parent ion) and fragmentation patterns. For example, the loss of ethyl groups (29 Da each) from the diethylphenyl moiety is a diagnostic feature .

- IR Spectroscopy : Key absorption bands include C=O stretching (~1680–1720 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹). Solvent choice (e.g., CCl₄ or CS₂) impacts resolution in specific spectral regions .

Q. What are the critical physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodology : Boiling points for similar ethanone derivatives (e.g., 469.2 K for 1-(4-fluorophenyl)ethanone) can be extrapolated using group contribution methods . Solubility in polar aprotic solvents (e.g., acetone, DMSO) is higher due to ketone polarity, while nonpolar solvents (e.g., ethyl acetate) are preferred for extraction .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic reactions?

- Methodology : Density Functional Theory (DFT) calculations can model electron density distribution, highlighting electrophilic sites (e.g., carbonyl carbon) for nucleophilic attacks. Quantitative Structure-Property Relationship (QSPR) models, validated via patented QSQN technology, predict thermodynamic stability and reaction pathways . Molecular dynamics simulations further assess solvent effects on reaction kinetics.

Q. What strategies resolve contradictions in thermal stability data reported across studies?

- Methodology : Comparative analysis of differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data under standardized conditions (e.g., heating rate, atmosphere) is essential. For example, discrepancies in decomposition temperatures may arise from impurities, which can be mitigated via recrystallization in ethanol/water mixtures .

Q. How does the compound’s structure influence its role as an intermediate in drug development?

- Methodology : The diethylphenyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates. For example, derivatives of 1-(2,4-dichlorophenyl)ethan-1-one are precursors to antifungal agents via asymmetric transfer hydrogenation with Ru catalysts . Structure-activity relationship (SAR) studies correlate substituent positions (e.g., 2,4-diethyl vs. 2,4-dichloro) with biological activity .

Q. What experimental protocols validate the compound’s application in biocatalytic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.